molecular formula C10H10N2 B1356941 3-Methylquinolin-8-amine CAS No. 3393-71-3

3-Methylquinolin-8-amine

Cat. No. B1356941
CAS RN: 3393-71-3
M. Wt: 158.2 g/mol
InChI Key: YLAVIVCVGRVZQH-UHFFFAOYSA-N
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Description

3-Methylquinolin-8-amine, also known as 3-methyl-8-quinolinamine, is a chemical compound with the molecular formula C10H10N2 and a molecular weight of 158.2 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 3-Methylquinolin-8-amine is 1S/C10H10N2/c1-7-5-8-3-2-4-9(11)10(8)12-6-7/h2-6H,11H2,1H3 . This indicates that the molecule consists of a quinoline ring with a methyl group attached to the 3rd carbon and an amine group attached to the 8th carbon.


Physical And Chemical Properties Analysis

3-Methylquinolin-8-amine is a solid substance at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Catalysis and Synthesis

  • C(sp3)-H Amination and Derivative Synthesis : The rhodium(III)-catalyzed C(sp3)-H amination of 8-methylquinolines, including 3-methylquinolin-8-amine, has been studied. This process facilitates the construction of quinolin-8-ylmethanamine derivatives, which find application in various chemical syntheses (Jeong et al., 2017).

  • Iron-Catalyzed Benzylic C-H Amination : A study on ligand-free iron-catalyzed benzylic C(sp3)–H amination describes the conversion of methylarenes, including 8-methylquinoline, to benzylic amines. This process is crucial for synthesizing drugs containing benzylic amine structures (Bao et al., 2019).

  • Synthesis of Secondary and Tertiary Amines : The nucleophilic substitution reaction for the synthesis of secondary and tertiary amines containing 2-chloro-6-methylquinoline showcases the versatility of quinoline derivatives in organic synthesis (Kumar et al., 2011).

Pharmacological Research

  • Evaluation as Antidepressant and Antifungal Agents : 2-Chloro-8-methylquinoline amine derivatives have been synthesized and evaluated for their antidepressant and antifungal activities. These compounds represent the potential of quinoline derivatives in developing new therapeutic agents (Kumar et al., 2011).

  • Synthesis of Melanin-Concentrating Hormone Receptor 1 Antagonists : The development of 3-aminomethylquinoline derivatives as selective antagonists for human MCH receptor 1 (hMCHR1) exemplifies the application of quinoline derivatives in neuropharmacology (Kasai et al., 2012).

Biochemistry and Molecular Biology

  • Photochemical Activation in Cell Physiology : Research on the photochemical activation of tertiary amines linked to quinolines, like 8-cyano-7-hydroxyquinolinyl, highlights their use in studying cell physiology. This demonstrates the significance of quinoline derivatives in biochemical research (Asad et al., 2017).

  • Antibacterial Properties : The synthesis and investigation of new 8-nitrofluoroquinolone derivatives, related to quinoline chemistry, for their antibacterial properties underscores the role of quinoline derivatives in antimicrobial research (Al-Hiari et al., 2007).

Safety And Hazards

The safety information for 3-Methylquinolin-8-amine indicates that it has the following hazard statements: H302, H315, H319, H335 . This suggests that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statement P261 advises avoiding breathing dust, fumes, gas, mist, vapors, or spray .

Future Directions

Quinoline and its derivatives, including 3-Methylquinolin-8-amine, have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Future research may focus on developing new synthesis protocols, exploring new reactions, and investigating potential biological and pharmaceutical activities .

properties

IUPAC Name

3-methylquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-5-8-3-2-4-9(11)10(8)12-6-7/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAVIVCVGRVZQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC=C2)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801313284
Record name 3-Methyl-8-quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801313284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylquinolin-8-amine

CAS RN

3393-71-3
Record name 3-Methyl-8-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3393-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-8-quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801313284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-methylquinolin-8-ol (Intermediate 30) (150 mg, 0.9 mmol) and ammonium sulphite (250 mg, 1.8 mmol) were added to aqueous ammonia (3 ml) and heated for 48 h. After cooling, water was added and the mixture was extracted with DCM. The organic phase was dried (Na2SO4) and concentrated in vacuo to give the title compound (130 mg, 86%).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Roy, A Kyani, M Hanafi, Y Xu… - Journal of Medicinal …, 2023 - ACS Publications
… To a stirred solution of 5-((5-(diethylamino)pentan-2-yl)amino)pyrazine-2-carboxylic acid 48a (44 mg, 0.16 mmol) in 3 mL of DMF were added 3-methylquinolin-8-amine (25 mg, 0.16 …
Number of citations: 3 pubs.acs.org

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